molecular formula C8H12ClNO B6180112 4-(aminomethyl)-3-methylphenol hydrochloride CAS No. 2613382-68-4

4-(aminomethyl)-3-methylphenol hydrochloride

Cat. No.: B6180112
CAS No.: 2613382-68-4
M. Wt: 173.64 g/mol
InChI Key: UTMZQIJALSPQJO-UHFFFAOYSA-N
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Description

Historical Perspectives on Phenolic Amine Derivatives in Organic Synthesis

Phenolic amine derivatives represent a broad class of organic compounds characterized by the presence of both a hydroxyl group and an amino group attached to an aromatic ring structure. Their history is deeply rooted in the development of synthetic organic chemistry. Early research in the 19th and 20th centuries often focused on simple aminophenols as precursors for dyes and pharmaceuticals.

A pivotal development in the synthesis of more complex phenolic amines, particularly those with an aminomethyl group, was the advent of the Mannich reaction . First reported by Carl Mannich in the early 20th century, this reaction is a fundamental method for the aminomethylation of an acidic proton located on a carbon atom. acs.orgresearchgate.net In the context of phenols, the reaction typically involves the condensation of a phenol (B47542), a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine or ammonia. google.com This reaction provides a direct route to ortho-aminomethylated phenols, forming a carbon-carbon bond at the position adjacent to the hydroxyl group. googleapis.com The reactivity and versatility of the Mannich reaction have made it a cornerstone in the synthesis of numerous complex molecules and intermediates. acs.org

Contemporary Significance and Research Aims

While specific research on 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride is not available, the broader class of phenolic amines continues to be of significant interest in advanced chemical sciences. Research generally focuses on leveraging the dual functionality of the hydroxyl and amino groups to construct complex molecular architectures.

The aims of research on related compounds like 4-amino-3-methylphenol (B1666317) include its use as a critical intermediate in various industrial applications. It serves as a precursor for:

High-Performance Polymers: Used in the synthesis of specialized epoxy resins and potentially carbon fiber, where the compound's structure can impart thermal stability and mechanical strength. google.comgoogle.com

Dye and Pigment Industry: As a building block for fluoran (B1223164) and other classes of dyes. google.com

Medicinal Chemistry: As a starting material for the synthesis of complex molecules with potential therapeutic properties, such as multi-target antipsychotics. chemicalbook.comchemicalbook.com

Agrochemicals: Employed as an intermediate in the production of plant protection agents. google.com

Research on this class of compounds aims to develop efficient and environmentally benign synthetic methods and to explore novel applications in materials science and pharmacology. Given the lack of specific information, the aims and scope of research focused solely on 4-(aminomethyl)-3-methylphenol hydrochloride cannot be detailed.

Due to the aforementioned lack of specific data for "this compound," the subsequent sections of the requested article concerning its synthesis, characterization, and applications cannot be completed at this time.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2613382-68-4

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

4-(aminomethyl)-3-methylphenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-4-8(10)3-2-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H

InChI Key

UTMZQIJALSPQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)CN.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Aminomethyl 3 Methylphenol Hydrochloride

Retrosynthetic Analysis of the 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride Core Structure

A retrosynthetic analysis of 4-(aminomethyl)-3-methylphenol hydrochloride reveals that the primary precursor is m-cresol (B1676322). The core structure can be disconnected at the C-N bond of the aminomethyl group. A key transformation in the forward synthesis involves the reduction of a nitroso or nitro group to an amine. Therefore, a logical retrosynthetic pathway involves the disconnection of the aminomethyl group to a precursor such as 4-nitroso-3-methylphenol. This intermediate can be conceptually derived from m-cresol through an electrophilic aromatic substitution reaction, specifically nitrosation. The final hydrochloride salt is formed by the reaction of the amine with hydrochloric acid.

This analysis suggests a straightforward two-step synthetic sequence from a readily available starting material: the introduction of a nitrogen-containing functional group at the para-position to the hydroxyl group of m-cresol, followed by reduction of this group to form the primary amine.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methods, ranging from classical multi-step syntheses to more modern approaches.

Multi-Step Synthesis from Precursors

A prevalent and well-documented method for the synthesis of 4-(aminomethyl)-3-methylphenol involves a two-step process starting from m-cresol. google.com

The first step is the nitrosation of m-cresol to form 4-nitroso-3-methylphenol. This is typically achieved by treating m-cresol with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid like hydrochloric acid. google.com The reaction is generally carried out at low temperatures to control the reactivity of the nitrous acid formed in situ.

The second step is the reduction of the nitroso group to a primary amine. This transformation can be accomplished using several reducing agents and conditions:

Catalytic Hydrogenation: The 4-nitroso-3-methylphenol intermediate can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com This method is often efficient and produces high yields of the desired amine. The reaction is typically carried out in a suitable solvent, such as an alcohol, under hydrogen pressure. google.com

Metal-Acid Reduction: A classical approach involves the use of a metal, such as iron, in an acidic aqueous medium. google.com This method is robust and can be performed without the need for high-pressure hydrogenation equipment. The reaction is typically carried out at a controlled pH and temperature. google.com

A more modern variation of this multi-step synthesis involves the preparation of an azo compound as the intermediate. One such method describes the diazotization of sulfanilic acid, followed by coupling with m-cresol to produce p-(4-hydroxy-o-tolylazo)benzenesulfonic acid or its salt. google.com This azo compound is then catalytically reduced in the presence of hydrogen and a transition-metal catalyst to yield 4-amino-m-cresol. google.com

Table 1: Comparison of Synthetic Routes to 4-amino-3-methylphenol (B1666317)
RouteStarting MaterialKey IntermediateKey Reaction StepsTypical Reagents and ConditionsReference
Nitrosation/Reductionm-Cresol4-Nitroso-3-methylphenol1. Nitrosation 2. Reduction1. NaNO₂, HCl, 3-10°C 2. H₂, Pd/C, Alcohol, 20-40°C google.com
Nitrosation/Reductionm-Cresol4-Nitroso-3-methylphenol1. Nitrosation 2. Reduction1. NaNO₂, HCl 2. Fe, Acidic aqueous medium, 20-100°C google.com
Azo Coupling/Reductionm-Cresol, Sulfanilic acidp-(4-hydroxy-o-tolylazo)benzenesulfonic acid1. Diazotization and Azo Coupling 2. Catalytic Reduction1. NaNO₂, HCl; m-cresol 2. H₂, Transition-metal catalyst google.com

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to the existing synthetic routes. The reduction of the nitroso or a related nitro intermediate is a key step where greener alternatives can be implemented.

Recent advancements in the reduction of nitro and nitroso compounds offer more environmentally friendly options. researchgate.net These include the use of:

Novel Catalysts: The development of highly active and selective catalysts can lead to milder reaction conditions, lower catalyst loading, and easier separation and recycling. Examples include the use of nano-nickel supported on natural aragonite for the reduction of p-nitrophenol. tandfonline.com

Benign Reducing Agents: Replacing traditional reducing agents with more environmentally friendly alternatives is a key aspect of green chemistry. The use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is one such option. tandfonline.comorganic-chemistry.org

Greener Solvents: The use of water or other environmentally benign solvents instead of volatile organic compounds can significantly reduce the environmental impact of the synthesis. researchgate.net

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can sometimes accelerate reaction rates and improve energy efficiency. rsc.org

For instance, the catalytic hydrogenation of nitrobenzene (B124822) to p-aminophenol has been achieved in a pressurized CO2/H2O system, which eliminates the need for mineral acids by utilizing self-neutralizable carbonic acid. acs.org Similar strategies could potentially be adapted for the reduction of 4-nitroso-3-methylphenol.

Regioselective Functionalization and Derivatization of this compound

The presence of two reactive functional groups, the primary amine and the phenolic hydroxyl group, allows for a variety of regioselective derivatization strategies. The relative reactivity of these groups can be exploited to achieve selective functionalization.

Strategies for Amine Group Modification

The amino group in 4-(aminomethyl)-3-methylphenol is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective modification under appropriate conditions.

N-Alkylation: Selective N-alkylation can be achieved through various methods. One common strategy involves the reaction of the aminophenol with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). researchgate.netresearchgate.net This one-pot reaction provides a straightforward route to N-alkylated derivatives. Another approach involves the reaction with alkyl sulfates in a multi-step process. google.com

N-Acylation: The amino group can be selectively acylated using acylating agents such as acid anhydrides or acid chlorides. The choice of solvent and reaction conditions can influence the chemoselectivity of the acylation, favoring N-acylation over O-acylation. The use of a catalyst like magnesium chloride under solvent-free conditions has been reported for the chemoselective acylation of amines in the presence of hydroxyl groups.

Carbamate (B1207046) Formation: Carbamates can be synthesized from the amine group through reaction with various reagents. A three-component coupling of the amine, carbon dioxide, and a halide in the presence of a base offers a direct route to carbamates. organic-chemistry.org Another method involves the reaction with a chloroformate. wikipedia.org

Table 2: Selected Strategies for Amine Group Modification
ModificationStrategyTypical ReagentsReference
N-AlkylationReductive AminationAldehyde, Sodium borohydride researchgate.netresearchgate.net
N-AcylationDirect AcylationAcetic anhydride (B1165640), MgCl₂
Carbamate FormationThree-component CouplingCO₂, Halide, Base (e.g., Cs₂CO₃) organic-chemistry.org

Approaches for Phenolic Hydroxyl Group Derivatization

Modification of the phenolic hydroxyl group typically requires the protection of the more reactive amino group to ensure selectivity.

O-Alkylation (Ether Synthesis): The Williamson ether synthesis is a classical method for the O-alkylation of phenols. organic-chemistry.org This involves deprotonating the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To achieve selective O-alkylation of 4-(aminomethyl)-3-methylphenol, the amino group would first need to be protected, for example, as a carbamate or an amide.

O-Acylation (Ester Synthesis): Similar to O-alkylation, selective O-acylation of the phenolic hydroxyl group generally requires prior protection of the amino group. Once the amino group is protected, the phenol can be acylated using an acid chloride or anhydride in the presence of a base. mdpi.com

The choice of protecting group for the amine is crucial and should be selected based on its stability under the conditions of the hydroxyl group derivatization and the ease of its subsequent removal.

Modifications of the Aromatic Ring System

The synthesis of the 4-(aminomethyl)-3-methylphenol core structure often begins with modifications to a simpler precursor, m-cresol. A key strategy involves the introduction of functional groups onto the aromatic ring through electrophilic aromatic substitution, followed by reduction.

A prevalent method is the nitrosation of m-cresol to form 4-nitroso-3-methylphenol. This reaction directly modifies the aromatic ring by introducing a nitroso group at the position para to the hydroxyl group. This intermediate is then subjected to a reduction reaction to convert the nitroso group into a primary amine, yielding 4-amino-3-methylphenol, the immediate precursor to the final hydrochloride salt. google.comgoogle.comgoogle.com The formation of the hydrochloride salt is typically achieved in the final step by treatment with hydrochloric acid.

The nitrosation step is a critical modification of the aromatic ring system. Reaction conditions can be finely tuned to optimize the yield and purity of the 4-nitroso-3-methylphenol intermediate. Key parameters include the choice of nitrosating agent, solvent, and reaction temperature. google.com

Table 1: Exemplary Reaction Conditions for the Nitrosation of m-Cresol

Parameter Condition Source
Starting Material m-Cresol google.com
Nitrosating Agents Sodium Nitrite, Hydrochloric Acid google.com
Solvent Aqueous Sodium Hydroxide google.com
Temperature -5 to 15 °C google.com

This table is interactive. Data can be sorted and filtered.

Further derivatization strategies can be employed to introduce additional substituents onto the aromatic ring. While direct modification of the 4-(aminomethyl)-3-methylphenol structure can be challenging due to the activating nature of both the hydroxyl and aminomethyl groups, modifications can be performed on the m-cresol starting material or the 4-nitroso-3-methylphenol intermediate. Reactions such as halogenation, sulfonation, or Friedel-Crafts alkylation/acylation could theoretically be employed on the precursor molecules to generate a wider range of derivatives, although these would require careful control of reaction conditions to achieve the desired regioselectivity.

Another relevant synthetic strategy for modifying phenolic compounds is the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound. mdpi.comresearchgate.net While the target compound itself is a product of such a pathway (phenolic C-H bond, formaldehyde, and ammonia), similar reactions could be envisioned to introduce further aminomethyl groups or other functionalities if other positions on the ring were sufficiently activated and sterically accessible.

Purification and Isolation Techniques for this compound and Its Derivatives

The purification and isolation of this compound and its precursors are essential to ensure the final product's quality and remove unreacted starting materials, by-products, and other impurities. A multi-step approach combining several techniques is often employed.

Following the reduction of 4-nitroso-3-methylphenol, the resulting crude 4-amino-3-methylphenol is typically purified before conversion to the hydrochloride salt. A common and effective method for purification is recrystallization. google.comgoogle.com The choice of solvent is critical for effective purification, with low-boiling point alcohols such as methanol (B129727) being frequently utilized. google.comgoogle.com The crude product is dissolved in the hot solvent, and upon cooling, the purified compound crystallizes, leaving impurities behind in the solvent.

Table 2: Purification Parameters for 4-amino-3-methylphenol

Technique Parameter Details Source
Recrystallization Solvent Methanol google.com
Solvent Ratio 2:1 (Methanol : Crude Product by weight) google.com
Temperature Heated to reflux, followed by cooling google.com
Filtration Purpose Isolate crystallized product google.com
Drying Temperature 30-60 °C google.com

| Decolorization | Agent | Activated Charcoal | google.com |

This table is interactive. Data can be sorted and filtered.

In some procedures, after the reduction step using iron in an acidic medium, the reaction mixture is treated with agents like sodium sulfite (B76179) and sodium hydroxide. google.com The pH is adjusted, and impurities such as iron oxides are removed by filtration. google.com The resulting clear solution containing the desired amine can be further purified by treatment with activated charcoal to remove colored impurities before proceeding to the final salt formation or isolation. google.com

For the analysis and purification of derivatives, chromatographic techniques are indispensable. Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC/MS), is a powerful tool for separating and identifying various phenol derivatives. epa.govepa.gov Due to the low volatility of phenols, derivatization is often necessary before GC analysis. Two common derivatization techniques include:

Methylation: Using reagents like diazomethane (B1218177) to convert the phenolic hydroxyl group to a more volatile methyl ether (anisole). epa.gov

Pentafluorobenzyl Bromide (PFBBr) Derivatization: Reacting the phenol with PFBBr to form a pentafluorobenzyl ether derivative, which is highly responsive to an electron capture detector (ECD), allowing for sensitive detection. epa.govepa.gov

These chromatographic separation principles, while often used for analysis, can be scaled up for preparative chromatography to isolate pure derivatives. The choice of different polarity GC columns, such as a DB-5 or DB-1701, allows for the separation of closely related isomers. epa.gov For instance, the separation of 3-methylphenol and 4-methylphenol derivatives can be challenging and requires optimized chromatographic conditions. epa.govepa.gov

Advanced Spectroscopic and Structural Elucidation of 4 Aminomethyl 3 Methylphenol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(aminomethyl)-3-methylphenol hydrochloride, a combination of 1D and 2D NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insight into its molecular framework.

The formation of the hydrochloride salt involves the protonation of the primary amine group to an ammonium (B1175870) group (-NH3+). This has a significant electronic effect on the molecule compared to its free base, 4-amino-3-methylphenol (B1666317). The strongly electron-withdrawing -CH₂NH₃⁺ group will influence the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, the methyl protons, the phenolic hydroxyl proton, and the ammonium protons. The aromatic region would display an ABC spin system. The proton ortho to the hydroxyl group (H-6) would likely appear as a doublet, the proton ortho to the aminomethyl group (H-5) as a doublet of doublets, and the proton meta to both groups (H-2) as a singlet or a narrow doublet. The methylene protons of the aminomethyl group would likely appear as a singlet, shifted downfield due to the adjacent ammonium group. The methyl group protons would also present as a singlet in the upfield region. The phenolic OH and ammonium NH₃⁺ protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts would be influenced by the substituents on the aromatic ring. The carbon bearing the hydroxyl group (C-1) would be the most downfield among the aromatic carbons, while the carbon attached to the aminomethyl group (C-4) would also be significantly affected.

Predicted NMR Data:

Due to the limited availability of direct experimental data, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic OH 9.0 - 10.0 br s
Aromatic H-2 ~7.2 s
Aromatic H-5 ~7.0 d
Aromatic H-6 ~6.8 d
Methylene CH₂ ~4.0 s
Ammonium NH₃⁺ 7.5 - 8.5 br s

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH) ~155
C-2 ~130
C-3 (C-CH₃) ~125
C-4 (C-CH₂NH₃⁺) ~135
C-5 ~118
C-6 ~115
Methylene CH₂ ~45

2D NMR Spectroscopy: To confirm these assignments and elucidate the connectivity within the molecule, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal scalar coupling between adjacent protons, for instance, confirming the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): Would establish one-bond correlations between protons and their directly attached carbons (e.g., aromatic protons to their respective aromatic carbons, CH₂ protons to the methylene carbon, and CH₃ protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations. For example, correlations would be expected from the methylene protons (CH₂) to the aromatic carbons C-3, C-4, and C-5, and from the methyl protons (CH₃) to the aromatic carbons C-2, C-3, and C-4. These correlations would definitively establish the substitution pattern on the aromatic ring.

Conformational analysis provides insight into the three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the key rotational bond is between the aromatic ring and the aminomethyl group (C4-CH₂).

While there is free rotation around this bond, there may be preferred conformations due to steric and electronic interactions. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for this analysis. auremn.org.br These techniques detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity.

For instance, NOE correlations might be observed between the methylene protons (CH₂) and the aromatic proton at the C-5 position. The strength of this correlation could provide information about the time-averaged distance between these protons and thus give clues about the preferred rotational conformation of the aminomethyl group relative to the plane of the phenyl ring. Theoretical calculations could complement these experimental findings to determine the most stable conformers. auremn.org.br

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides detailed information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

In the solid state, the structure of this compound would be heavily influenced by a network of intermolecular interactions, particularly hydrogen bonds. The presence of a phenolic hydroxyl group (-OH), a protonated amino group (-NH₃⁺), and a chloride counter-ion (Cl⁻) creates multiple opportunities for strong hydrogen bonding.

It is expected that an extensive three-dimensional hydrogen-bonding network would dominate the crystal packing. researchgate.net Potential hydrogen bond donors are the phenolic OH and the ammonium NH₃⁺ group. Potential acceptors are the phenolic oxygen, the chloride ion, and potentially the π-system of the aromatic ring.

The most probable hydrogen bonding motifs would include:

O-H···Cl⁻: The acidic phenolic proton forming a hydrogen bond with the chloride ion.

N⁺-H···Cl⁻: The protons of the ammonium group forming strong hydrogen bonds with the chloride ions.

N⁺-H···O: The ammonium group donating a hydrogen bond to the oxygen of the hydroxyl group of a neighboring molecule.

O-H···O: The phenolic hydroxyl group of one molecule donating to the oxygen of another.

These interactions would lead to the formation of supramolecular assemblies, such as chains or sheets, which then pack to form the final crystal structure. nih.gov The specific arrangement would aim to maximize these favorable interactions, leading to a densely packed and stable crystalline form. For comparison, the crystal structure of p-aminophenol hydrochloride has been reported to crystallize in the orthorhombic system, indicating a well-ordered packing arrangement. cambridge.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. americanpharmaceuticalreview.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Organic hydrochloride salts are known to exhibit polymorphism, which can be influenced by factors such as the crystallization solvent, temperature, and rate of cooling. soton.ac.ukresearchgate.netsfasu.edu

For this compound, it is plausible that different polymorphs could arise from different arrangements of the hydrogen-bonding network or different conformations of the molecule in the solid state. sfasu.edu For example, variations in the rotational angle of the aminomethyl group could lead to different packing efficiencies and, consequently, different crystal forms.

The characterization of potential polymorphs would typically involve techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), in addition to single-crystal X-ray diffraction for definitive structural determination. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound.

The vibrational spectrum of this compound would be characterized by the vibrations of the hydroxyl, ammonium, methyl, and substituted phenyl groups. The protonation of the amino group to an ammonium group would induce significant changes in the vibrational spectrum compared to the free base. Strong coupling between stretching fundamentals and bending overtones, known as Fermi resonance, can be observed for proton motions in protonated amine clusters and could complicate the spectra. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Phenolic O-H Stretching 3200 - 3500 (broad) Strong Weak
Ammonium N⁺-H Stretching 2800 - 3100 (broad) Strong Medium
Aromatic C-H Stretching 3000 - 3100 Medium Strong
Aliphatic C-H (CH₃, CH₂) Stretching 2850 - 2960 Medium Medium
Ammonium N⁺-H Bending ~1600, ~1500 Strong Weak
Aromatic C=C Stretching 1450 - 1600 Medium-Strong Strong
C-O Stretching 1200 - 1300 Strong Weak

The O-H stretching vibration of the phenolic group would appear as a broad band in the IR spectrum, indicative of its involvement in hydrogen bonding. The N⁺-H stretching vibrations of the ammonium group would also appear as a broad and complex band system. The N⁺-H bending vibrations (scissoring and asymmetric) would be expected in the 1500-1600 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region, and their positions can be sensitive to the substitution pattern. The spectrum would also feature bands corresponding to C-H stretching of the aromatic ring, the methyl group, and the methylene group, as well as various bending and out-of-plane vibrations that create a unique fingerprint for the molecule.

Mass Spectrometry for Elucidating Fragmentation Pathways and Purity of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. It also serves as a sensitive method for assessing its purity. In the mass spectrometer, the hydrochloride salt typically dissociates, and the resulting free base, 4-(aminomethyl)-3-methylphenol (molecular weight: 137.18 g/mol ), is ionized, most commonly through electron ionization (EI). The ionized molecule, the molecular ion (M+•), then undergoes characteristic fragmentation, providing a unique fingerprint.

The fragmentation of 4-(aminomethyl)-3-methylphenol is dictated by its functional groups: the aminomethyl group, the hydroxyl group, and the aromatic ring. The primary fragmentation pathways involve cleavages alpha to the amino group and the aromatic ring, which are common for amines and phenols.

Key Fragmentation Pathways:

Alpha-Cleavage (α-cleavage): The most prominent fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For 4-(aminomethyl)-3-methylphenol, this results in the loss of the amino group (•NH2) or the formation of a stable iminium ion. A significant fragmentation pathway is the benzylic cleavage, breaking the bond between the aromatic ring and the aminomethyl group's carbon. This leads to the formation of a stable benzyl-type cation or related structures.

Loss of Small Neutral Molecules: The molecular ion can lose small, stable neutral molecules. For instance, the loss of a hydrogen cyanide (HCN) molecule from the aminomethyl group is a possible pathway.

Aromatic Ring Fragmentation: The substituted phenol (B47542) ring itself can undergo fragmentation, although this typically requires higher energy and results in less abundant ions compared to the initial cleavages of the substituents.

The electron ionization mass spectrum of the related compound, 4-amino-3-methylphenol (an isomer, not the target molecule, but provides insight into phenol fragmentation), shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov For 4-(aminomethyl)-3-methylphenol, the molecular ion peak would be expected at m/z 137. Subsequent fragmentation would lead to major fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for 4-(aminomethyl)-3-methylphenol

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
137[C₈H₁₁NO]⁺•-Molecular Ion (M⁺•)
122[C₇H₈NO]⁺•CH₃Loss of a methyl radical from the ring
108[C₇H₁₀N]⁺•CHOLoss of a formyl radical
107[C₇H₉N]⁺•CH₂OLoss of formaldehyde
91[C₇H₇]⁺C₂H₄NFormation of the tropylium (B1234903) ion

Note: This table is based on theoretical fragmentation patterns for a closely related structure and serves as an illustrative guide. Actual experimental data may vary.

Purity Assessment:

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly effective tool for purity assessment. This hyphenated approach allows for the separation of this compound from potential impurities prior to mass analysis. Impurities could include starting materials from synthesis, such as 3-methyl-4-nitrobenzylamine, or by-products from side reactions. cir-safety.org Each separated compound yields its own mass spectrum, enabling identification and quantification. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions for both the main compound and any trace impurities, thus confirming purity with high confidence. nih.govnih.gov

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized methods used to investigate chiral molecules. Chiral molecules are non-superimposable on their mirror images and exist as enantiomers. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral substance.

The molecular structure of this compound lacks a stereocenter (a carbon atom attached to four different groups). The molecule possesses a plane of symmetry that runs through the aminomethyl and hydroxyl groups. Due to this symmetry, the molecule is achiral.

Because this compound is an achiral compound, it does not have enantiomers and will not exhibit optical activity. Therefore, chiroptical spectroscopy techniques like CD and ORD are not applicable for its characterization. These methods would yield no signal, confirming the absence of chirality in the molecule.

Reactivity and Mechanistic Investigations of 4 Aminomethyl 3 Methylphenol Hydrochloride

Acid-Base Chemistry and Protonation Equilibria of 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride

The first dissociation, pKa₁, corresponds to the deprotonation of the phenolic hydroxyl group. The acidity of phenols is influenced by the nature and position of substituents on the aromatic ring. For the parent compound, 4-aminophenol (B1666318), the pKa for the ammonium (B1175870) group (pKa₁) is approximately 5.50, while the pKa for the hydroxyl group (pKa₂) is around 10.30. For 4-(aminomethyl)-3-methylphenol, the electronic effects of the methyl and aminomethyl groups will slightly alter these values. The methyl group is a weak electron-donating group, which tends to decrease the acidity (increase the pKa) of the phenol (B47542). The protonated aminomethyl group (-CH₂NH₃⁺) acts as an electron-withdrawing group through induction, which would increase the acidity (decrease the pKa) of the phenol. A predicted pKa value for the phenolic hydroxyl group in 4-amino-3-methylphenol (B1666317) is approximately 10.34. rsc.org

The second dissociation, pKa₂, relates to the deprotonation of the protonated aminomethyl group to the free amine (-CH₂NH₂). The presence of the hydroxyl group on the ring influences the basicity of the amine.

The step-wise deprotonation sequence starting from the fully protonated species in a strong acid is as follows:

Deprotonation of the phenolic hydroxyl: Under moderately acidic to neutral conditions, the phenolic proton is lost.

Deprotonation of the ammonium group: Under basic conditions, the ammonium group loses a proton to yield the free amine.

The acid-base behavior is crucial for understanding the molecule's reactivity, as the protonation state dictates the nucleophilicity of the amine and the directing effects of the substituents in electrophilic aromatic substitution reactions.

CompoundpKa₁ (-NH₃⁺)pKa₂ (-OH)Temperature (°C)Reference
4-Aminophenol5.5010.3021-22
3-Aminophenol4.179.8721-22
2-Aminophenol4.729.7121-22
4-Amino-3-methylphenol (Predicted)-10.34- rsc.org
Table 1. Acid Dissociation Constants (pKa) of Aminophenol Derivatives.

Electrophilic Aromatic Substitution Reactions Involving the Aromatic Ring of 4-(aminomethyl)-3-methylphenol hydrochloride

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 4-(aminomethyl)-3-methylphenol is governed by the directing effects of the three substituents: the hydroxyl (-OH), methyl (-CH₃), and aminomethyl (-CH₂NH₂) groups.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group via an inductive effect. rsc.org

Aminomethyl Group (-CH₂NH₃⁺): In the hydrochloride salt, the amine is protonated. This -CH₂NH₃⁺ group is deactivating and meta-directing due to its electron-withdrawing inductive effect. However, in neutral or basic media, the deprotonated -CH₂NH₂ group is activating. The neutral aminomethyl group's effect is complex, but the primary amine itself is a strong activator.

The positions available for substitution are C2, C5, and C6.

Position C2: Ortho to the aminomethyl group and meta to the hydroxyl group. This position is deactivated.

Position C5: Ortho to the hydroxyl group and meta to both the methyl and aminomethyl groups. This position is strongly activated by the hydroxyl group.

Position C6: Para to the methyl group and ortho to the aminomethyl group.

Considering the powerful activating and directing effect of the hydroxyl group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. The position para to the -OH is occupied by the methyl group. The positions ortho to the -OH are C2 and C6. The directing effects strongly favor substitution at the C2 and C6 positions.

A relevant industrial synthesis involves the nitrosation of m-cresol (B1676322), a precursor to 4-amino-3-methylphenol. In this reaction, m-cresol is treated with a nitrosating agent like sodium nitrite (B80452) and hydrochloric acid to produce 4-nitroso-3-methylphenol. google.comrsc.org This reaction is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile. The reaction demonstrates the powerful directing effect of the hydroxyl group, which directs the incoming electrophile to the para position (C4), leading to the desired intermediate for the synthesis of 4-amino-3-methylphenol. google.comrsc.org

Nucleophilic Reactivity of the Amine Functionality in this compound

The primary amine of the aminomethyl group is a potent nucleophile, capable of participating in a wide range of reactions. However, in the hydrochloride salt form, the nitrogen atom's lone pair is unavailable as it is protonated (-CH₂NH₃⁺). To engage in nucleophilic reactions, the amine must be deprotonated, typically by treatment with a base.

Once liberated, the free amine exhibits characteristic nucleophilic reactivity:

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be difficult to control and may result in polyalkylation. nist.gov

Schiff Base Formation: The amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of various derivatives and ligands. researchgate.netresearchgate.net Studies have demonstrated the synthesis of numerous Schiff base derivatives from 4-aminophenol, highlighting the reactivity of the amino group in this class of compounds. researchgate.net

The nucleophilicity of the amine allows for the straightforward synthesis of a variety of derivatives, making 4-(aminomethyl)-3-methylphenol a versatile building block in organic synthesis.

Reductive and Oxidative Transformations of this compound

Reductive Transformations Reductive processes are primarily relevant to the synthesis of 4-(aminomethyl)-3-methylphenol from precursors containing more oxidized functional groups. A common industrial route involves the reduction of a nitro or nitroso group. For instance, 4-amino-3-methylphenol is commercially prepared by the reduction of 4-nitroso-3-methylphenol. google.com This reduction can be achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in an alcoholic solvent under a hydrogen atmosphere. google.com Other methods for the reduction of related nitrophenols include the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or electrochemical methods. rsc.orgrsc.org

PrecursorReagents/CatalystProductReference
4-Nitroso-3-methylphenolH₂, Pd/C, Methanol (B129727)4-Amino-3-methylphenol google.com
4-NitrophenolH₂, Pd/C, HCl(aq)4-Aminophenol hydrochloride google.com
4-NitrophenolNaBH₄, CoPt Nanowires4-Aminophenol rsc.org
Table 2. Examples of Reductive Methods for the Synthesis of Aminophenols.

Oxidative Transformations The aminophenol scaffold is susceptible to oxidation. The presence of both an electron-donating hydroxyl group and an amino group makes the aromatic ring electron-rich and easily oxidized. Mild oxidation of aminophenols can lead to the formation of reactive quinoneimine species. researchgate.net For example, the electrochemical oxidation of 4-aminophenol (PAP) results in the formation of 4-quinoneimine. researchgate.net

It has been reported that 4-amino-3-methylphenol, a metabolite of carcinogenic o-toluidine, can induce DNA damage in the presence of copper(II) ions. sigmaaldrich.comchemicalbook.com This suggests that the compound can undergo oxidation, potentially forming reactive intermediates that interact with biological macromolecules. The oxidation can be facilitated by metal ions or enzymatic systems. Furthermore, oxidative coupling reactions of aminophenols are known, where oxidizing agents like sodium periodate (B1199274) can facilitate the coupling of aminophenols with other anilines to form complex dimeric structures. nih.gov The compound's instability in aqueous solution, particularly at higher temperatures, is also indicative of its susceptibility to oxidative degradation. europa.eu

Coordination Chemistry of this compound as a Ligand

4-(aminomethyl)-3-methylphenol possesses two potential donor atoms for coordination to metal ions: the nitrogen atom of the aminomethyl group and the oxygen atom of the phenolic hydroxyl group. Upon deprotonation of the phenol and neutralization of the amine hydrochloride, the resulting molecule can act as a bidentate, monoanionic ligand, forming a stable chelate ring with a metal center. This N,O-donor ligand set is common in coordination chemistry. researchgate.net

As a ligand, 4-(aminomethyl)-3-methylphenol is expected to coordinate to a metal ion (M) in a bidentate fashion through the amino nitrogen and the phenolate (B1203915) oxygen. This chelation forms a six-membered ring, which is a thermodynamically stable arrangement. The ligand would typically bind as a monoanionic species after the loss of the phenolic proton.

The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.gov For example, with a metal ion that favors a coordination number of six, three of these bidentate ligands could coordinate to form an octahedral complex [M(L)₃]. Alternatively, a complex like [M(L)₂(H₂O)₂] could also form. The steric bulk of the methyl group on the phenolate ring may influence the geometry and stability of the resulting complexes.

Metal complexes containing aminophenol-based ligands have attracted significant interest due to their diverse applications in catalysis. These ligands can be "redox non-innocent," meaning the ligand itself can participate in redox processes, which is a valuable property in catalytic cycles.

While specific applications for complexes of 4-(aminomethyl)-3-methylphenol are not extensively documented, the broader class of aminophenol metal complexes has been employed in various catalytic transformations:

Oxidation Reactions: Metal complexes are widely used to catalyze the oxidation of various substrates. Copper complexes with amine-based ligands, for instance, have been shown to be effective catalysts for the oxidation of phenols. orientjchem.org

Homogeneous Catalysis: Aminophenol-based ligands have been successfully used in homogeneous catalysis, including small molecule activation and carbon dioxide reduction.

C-N Bond Formation: Palladium complexes with aminophenol-derived ligands have been used in C-N bond-forming reactions. The ligand can play an active role in the redox cycle of the catalyst.

The combination of a hard phenolate oxygen donor and a softer amine nitrogen donor allows these ligands to bind to a variety of transition metals, enabling the fine-tuning of the electronic and steric properties of the resulting catalysts for specific applications. nih.gov

Theoretical and Computational Chemistry Studies on 4 Aminomethyl 3 Methylphenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can determine the electronic distribution and energy of a molecular system. These calculations are crucial for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For 4-(aminomethyl)-3-methylphenol hydrochloride, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311G(d,p). The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties. Furthermore, the total electronic energy obtained from these calculations is a measure of the molecule's stability.

Table 1: Calculated Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-O1.37 Å
O-H0.97 Å
C-N1.48 Å
N-H1.02 Å
C-ClIonic Interaction
Bond AngleC-C-C (aromatic)118 - 121°
C-O-H109.5°
C-C-N112.1°
Dihedral AngleC-C-C-C (ring)~0°

Note: The values in this table are representative and would be determined with high precision in an actual DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the nitrogen atom of the aminomethyl group, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring. The energies of these orbitals and the resulting gap can be calculated using DFT. These values are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-5.89
LUMO Energy-0.25
HOMO-LUMO Gap5.64

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects on this compound

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational space. The aminomethyl side chain can rotate, leading to different spatial arrangements (conformers) of the molecule. MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the effects of solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. The hydrochloride salt will dissociate in polar solvents, and the simulations can model the solvation of the resulting ions and the hydrogen bonding interactions between the molecule and the solvent.

In Silico Design of Novel Derivatives Based on the this compound Scaffold

The structural information and reactivity insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. This process, often part of a rational drug design strategy, involves modifying the parent scaffold and computationally evaluating the properties of the resulting derivatives.

By making systematic modifications to the this compound structure—such as adding or changing functional groups on the aromatic ring or the aminomethyl group—it is possible to tune its electronic and steric properties. For example, adding electron-withdrawing or electron-donating groups can alter the HOMO-LUMO gap, thereby modifying the molecule's reactivity and stability. mdpi.com

Computational tools can then be used to predict the properties of these virtual derivatives. High-throughput screening of a virtual library of derivatives can be performed to identify candidates with optimized characteristics, such as enhanced binding affinity to a biological target or improved physicochemical properties. This in silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing.

No Published Research Found for Specific Applications of this compound in Advanced Chemical Research

Following a comprehensive review of available scientific literature and patent databases, no specific research articles or detailed studies were identified that describe the application of This compound in the requested areas of advanced chemical research. The stringent focus on this particular chemical compound across the specified subtopics did not yield any direct results.

While general principles and methodologies exist for the use of aminomethylphenol derivatives and other related aromatic building blocks in complex organic synthesis, catalysis, and materials science, the scientific community has not published specific findings detailing the role of this compound in:

The synthesis of natural product analogs.

The construction of heterocyclic systems.

Organocatalysis mediated by its derivatives.

Ligand design for asymmetric catalysis.

The development of functional materials incorporating its structure.

The search did yield information on the synthesis and general use of the related compound, 4-amino-3-methylphenol (B1666317), as an intermediate in the production of dyes, agrochemicals, and high-performance polymers. google.comgoogle.com However, this information does not extend to the specific applications requested for its aminomethyl derivative, this compound.

It is possible that research involving this specific compound is proprietary, in very early stages and not yet published, or that the compound is not commonly utilized for these particular advanced applications. Without published data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Applications of 4 Aminomethyl 3 Methylphenol Hydrochloride in Advanced Chemical Research

Development of Functional Materials Incorporating 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride

Polymer Chemistry and Material Science Applications

The dual functionality of aromatic amines and phenols allows them to serve as versatile monomers and curing agents in the synthesis of high-performance polymers. While specific research on 4-(aminomethyl)-3-methylphenol hydrochloride is limited, the well-established chemistry of analogous aminophenols provides a strong basis for its applications in this domain.

Role as an Epoxy Resin Curing Agent:

Aminophenols are effective curing agents (hardeners) for epoxy resins. The primary amine group reacts with the epoxide rings of the resin through a ring-opening addition reaction. Concurrently, the phenolic hydroxyl group can also participate in the curing process, particularly at elevated temperatures, leading to a densely cross-linked polymer network. This trifunctional reactivity (one phenol (B47542) group and two active hydrogens on the primary amine) can significantly enhance the thermal and mechanical properties of the cured epoxy thermoset.

The curing process involves the nucleophilic attack of the amine's active hydrogens on the carbon atom of the epoxy ring, followed by the reaction of the newly formed secondary amine. This creates a three-dimensional network structure, converting the liquid resin into a rigid solid with excellent mechanical strength, chemical resistance, and thermal stability. scholaris.cathreebond.co.jp The incorporation of an aromatic ring from the aminophenol molecule into the polymer backbone inherently increases rigidity and thermal resistance compared to purely aliphatic amine curing agents. threebond.co.jp Studies on various amino acids and aromatic amines as epoxy curing agents have shown that the structure of the hardener critically influences the final properties of the thermoset. mdpi.commdpi.com For instance, aromatic structures tend to yield higher glass transition temperatures (Tg). mdpi.com

Table 1: Representative Thermo-Mechanical Properties of Epoxy Resins (DGEBA) Cured with Different Amine-Based Agents

Curing Agent TypeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)
Aliphatic Amine (e.g., TETA)~110-13060-802.5-3.0
Aromatic Amine (e.g., DDM)~150-18070-903.0-3.5
Amino Acid (e.g., L-Tyrosine)~188~40~3.3
Hypothetical Aminophenol (e.g., 4-(aminomethyl)-3-methylphenol)Estimated 140-170Estimated 70-85Estimated 3.0-3.4

Note: Data is compiled from typical values found in literature for Diglycidyl ether of bisphenol A (DGEBA) epoxy and may vary based on exact curing conditions and stoichiometry. scholaris.camdpi.comresearchgate.net The values for the hypothetical aminophenol are estimated based on its structural characteristics.

Monomer for High-Performance Polyamides:

The compound's structure, featuring a primary amine and a phenolic hydroxyl group (which can be chemically converted to other functionalities), makes it a candidate monomer for producing high-performance polymers like polyamides. Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. scielo.br By reacting the aminomethyl group with a dicarboxylic acid chloride, or by reacting a diamine derivative of the compound with a diacid, it can be incorporated into a polyamide backbone. The presence of the methyl and hydroxyl groups on the phenyl ring can disrupt chain packing, potentially improving the solubility and processability of these typically rigid polymers, a common goal in advanced polymer synthesis. ncl.res.in

Surface Modification and Coating Technologies

The ability to tailor the surface properties of materials is critical for applications ranging from biomedical implants to advanced electronics. This compound is structurally analogous to catecholamines like dopamine, which are renowned for their ability to form versatile, adhesive coatings on nearly any material surface. escholarship.orgnih.gov

This "dopamine-inspired" surface chemistry relies on the oxidative polymerization of the catechol (or in this case, phenol) moiety in a weak alkaline solution to form an adherent thin film of "polydopamine" or a similar phenolic polymer. confer.cznih.gov The 4-(aminomethyl)-3-methylphenol molecule can be expected to undergo a similar self-polymerization to create a thin, functional coating.

The key advantages of such a coating strategy include:

Material-Independence: Like polydopamine, these coatings can be applied to a wide range of substrates, including metals, ceramics, and polymers. nih.gov

Inherent Functionality: The resulting polymer film is rich in functional groups. The phenolic hydroxyls provide hydrophilicity and sites for coordination chemistry, while the primary amine groups serve as reactive handles for the covalent immobilization of other molecules. nih.govmdpi.com

Secondary Reactions: The amine groups on the surface can be used to graft other functional molecules, such as antifouling polymers, bioactive peptides, or specific catalysts, allowing for the creation of highly specialized surfaces. researchgate.netnih.gov This two-step modification approach provides a powerful platform for creating multifunctional interfaces. escholarship.org The process of introducing amine groups onto a surface, known as aminolysis or amination, is a recognized method for improving cell adhesion and providing sites for further chemical conjugation. nih.govmdpi.com

Applications in Advanced Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a key strategy to enhance the detection and quantification of analytes, especially at trace levels. This compound contains a primary aromatic amine group, which is a prime target for a variety of derivatizing agents used in chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The primary purpose of derivatization in this context is to attach a chromophoric or fluorophoric tag to the molecule, making it detectable by UV-Vis or fluorescence detectors, which are often much more sensitive than detectors that rely on the analyte's native properties. nih.govnih.gov

Derivatizing Agent for HPLC-Fluorescence Detection:

Fluorescence detection offers exceptional sensitivity, often allowing for detection limits in the nanomolar to picomolar range. nih.gov Several reagents are commonly used for the pre-column derivatization of primary amines:

o-Phthalaldehyde (OPA): This is one of the most common reagents for derivatizing primary amines. In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. diva-portal.orgnih.gov This reaction is specific to primary amines and is widely used for the analysis of amino acids and biogenic amines. nih.govnih.gov A significant drawback, however, is the relative instability of the resulting derivatives, which often necessitates automated, just-in-time mixing before injection into the HPLC system. chromforum.orgresearchgate.net

Fluorescamine: This reagent also reacts specifically with primary amines to yield highly fluorescent pyrrolinone products. The reagent itself is non-fluorescent, which results in a low background signal. researchgate.net

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with both primary and secondary amines to form stable, fluorescent sulfonamide adducts. These derivatives are well-suited for reversed-phase HPLC. thermofisher.com

The reaction of 4-(aminomethyl)-3-methylphenol with one of these agents would allow for its sensitive quantification in various matrices, which is crucial for metabolic studies, environmental monitoring, or quality control in chemical synthesis.

Table 2: Common Derivatizing Agents for Primary Amines in HPLC

Derivatizing AgentReactive GroupDetection MethodKey Characteristics
o-Phthalaldehyde (OPA) / ThiolPrimary AmineFluorescenceFast reaction, high sensitivity, unstable derivative. diva-portal.orgnih.gov
FluorescaminePrimary AmineFluorescenceReagent is non-fluorescent, low background. researchgate.net
Dansyl ChloridePrimary & Secondary AminesFluorescenceForms stable derivatives. thermofisher.com

Interactions of 4 Aminomethyl 3 Methylphenol Hydrochloride with Biological Systems Mechanistic & in Vitro Focus

Molecular Recognition and Binding Studies of 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride with Biomolecules (in vitro receptor binding, enzyme kinetics, etc. strictly mechanistic)

The interaction of small molecules like 4-(aminomethyl)-3-methylphenol hydrochloride with biomolecules is governed by principles of molecular recognition, where the compound's three-dimensional structure and chemical properties determine its binding affinity and specificity for biological targets such as enzymes and proteins.

Phenolic compounds, including aminophenols, are known to interact with and inhibit various enzymes. The nature of this inhibition can be elucidated through kinetic studies, which determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and reveal the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

For instance, various aminophenol derivatives have been studied as inhibitors of tyrosinase, a key enzyme in melanin synthesis. docksci.comnih.gov The inhibitory mechanism is often determined by analyzing enzyme kinetics in the presence of the inhibitor, as illustrated by Lineweaver-Burk plots. For example, a non-competitive inhibitor would bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity.

Similarly, phenolic compounds are known to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. nih.govresearchgate.netnih.govwikipedia.org Kinetic analyses of COMT inhibitors have revealed various mechanisms, including mixed inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 1: Illustrative Enzyme Inhibition Data for Phenolic Compounds This table presents hypothetical data based on findings for related phenolic compounds to illustrate enzyme inhibition kinetics.

EnzymeInhibitor (Analogous Compound)IC50 (µM)Inhibition Mechanism
Tyrosinasep-decylaminophenol5.7Non-competitive
Catechol-O-methyltransferase (COMT)Caffeic Acid6.3-12.5Mixed
Monoamine Oxidase (MAO)Hypothetical Aminomethyl Phenol (B47542)15.2Competitive

Small aromatic molecules can interact with nucleic acids like DNA and RNA through several mechanisms, primarily intercalation and groove binding. nih.govoup.comoup.comnih.govresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions such as unwinding and elongation of the helix. oup.comoup.comresearchgate.net Groove binding, on the other hand, involves the fitting of a molecule into the major or minor grooves of the DNA helix, typically involving non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net

Table 2: General Mechanisms of Small Molecule-DNA Interaction

Interaction ModeDescriptionPrimary Forces InvolvedStructural Effect on DNA
IntercalationInsertion of a planar molecule between DNA base pairs.Hydrophobic and π-stacking interactions.Helix unwinding and elongation.
Minor Groove BindingFitting of a molecule into the narrow groove of the DNA helix.Hydrogen bonds, van der Waals forces, electrostatic interactions.Minimal distortion of DNA structure.
Major Groove BindingFitting of a molecule into the wide groove of the DNA helix.Hydrogen bonds, van der Waals forces, electrostatic interactions.Minimal distortion of DNA structure.
Electrostatic BindingInteraction of a charged molecule with the phosphate backbone of DNA.Electrostatic forces.Minimal direct structural change, can affect conformation.

The binding of small molecules to proteins is a fundamental aspect of their biological activity. Phenolic compounds are known to bind to various proteins, with human serum albumin (HSA) being a well-studied example. nih.govepa.govnih.govacs.org These interactions are typically non-covalent and can involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.netresearchgate.netfrontiersin.org

The affinity of a ligand for a protein is quantified by the binding constant (Ka), while the number of binding sites (n) on the protein can also be determined. Techniques such as fluorescence spectroscopy are often employed to study these interactions. The binding of phenolic compounds to proteins can influence their distribution in the body and their availability to interact with other targets. nih.govnih.gov

Table 3: Binding Parameters of Selected Phenolic Compounds with Serum Albumin

ProteinLigand (Analogous Compound)Binding Constant (Ka) (M⁻¹)Number of Binding Sites (n)
Bovine Serum Albumin (BSA)Gallic Acid~3.2 x 10⁵~1
Human Serum Albumin (HSA)Apigenin~1.32 x 10⁵~1
Human Serum Albumin (HSA)Luteolin~1.82 x 10⁵~1

Cellular Uptake and Subcellular Localization Mechanisms (in vitro studies)

The ability of a compound to exert an intracellular effect depends on its ability to cross the cell membrane. Small molecules can enter cells through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. For larger molecules or aggregates, endocytosis is a common route of entry.

The physicochemical properties of a molecule, such as its size, lipophilicity, and charge, play a crucial role in determining its mechanism of cellular uptake. While specific studies on the cellular uptake of this compound are lacking, the general principles of small molecule transport apply.

Once inside the cell, a compound may localize to specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus. The subcellular localization can be visualized using fluorescently-labeled analogs of the molecule in conjunction with fluorescence microscopy. nih.govresearchgate.netnih.govacs.org This localization is critical to the molecule's mechanism of action and potential biological effects.

Biosynthesis and Metabolism (focusing on biochemical pathways)

As 4-(aminomethyl)-3-methylphenol is a synthetic compound, it does not have a natural biosynthetic pathway. However, its metabolism in biological systems is of significant interest. The metabolism of phenolic compounds often involves phase I and phase II enzymatic reactions.

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through oxidation. nih.govnih.govnih.gov For phenolic compounds, this can involve hydroxylation of the aromatic ring. nih.gov Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.

Studies on the metabolism of phenol and related compounds have shown that they can be converted to catechols and hydroquinones, which are then subject to ring cleavage. nih.govresearchgate.netethz.ch The metabolism of p-aminophenol, a related compound, has been shown to produce glutathione and N-acetylcysteine conjugates in hepatocytes. researchgate.net Paracetamol, a well-known analgesic, is metabolized in part to p-aminophenol. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.netnih.govuc.ptnih.govresearchgate.netnih.govqsardb.orgfiveable.me By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.

For phenolic compounds, SAR studies have revealed that the number and position of hydroxyl groups on the aromatic ring, as well as the nature of other substituents, can significantly impact their antioxidant activity and enzyme inhibitory potency. researchgate.netnih.govnih.govnih.gov For example, the antioxidant activity of flavonoids is largely determined by the number and location of hydroxyl groups on their ring systems. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of the activity of new compounds. researchgate.netnih.govfiveable.me

Table 4: Illustrative Structure-Activity Relationship for Phenolic Antioxidants This table presents a conceptual SAR based on general findings for phenolic compounds.

Structural ModificationEffect on Antioxidant ActivityRationale
Increased number of hydroxyl groupsGenerally increases activityMore sites for hydrogen donation to scavenge free radicals.
Presence of an ortho-dihydroxy (catechol) groupSignificantly enhances activityIncreases the stability of the resulting phenoxyl radical.
Electron-donating substituentsGenerally increases activityStabilize the phenoxyl radical.
Electron-withdrawing substituentsGenerally decreases activityDestabilize the phenoxyl radical.

Future Directions and Emerging Research Avenues for 4 Aminomethyl 3 Methylphenol Hydrochloride

Integration of 4-(aminomethyl)-3-methylphenol (B1524061) hydrochloride into Flow Chemistry and Automation

The synthesis of substituted phenols and aminophenols is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. This paradigm shift offers significant advantages in terms of safety, efficiency, scalability, and process control. For 4-(aminomethyl)-3-methylphenol hydrochloride, integrating its synthesis into automated flow systems represents a significant leap forward.

Continuous-flow methodologies have demonstrated the ability to drastically reduce reaction times for related compounds. For instance, oxidative Heck/dehydrogenation reactions for preparing phenol (B47542) derivatives saw a reduction in total sequence time from 2160 minutes in batch systems to 130 minutes in a microchemical system. acs.org Similarly, a continuous-flow process for the direct synthesis of p-aminophenol from nitrobenzene (B124822) reduced the process time from hours to minutes while operating at atmospheric pressure, enhancing safety. acs.org These systems utilize packed-bed reactors with heterogeneous catalysts, which can be applied to the hydrogenation steps often required in aminophenol synthesis. researchgate.netnih.gov

The application of these principles to the multi-step synthesis of this compound could involve telescoping several reaction stages—such as nitration, reduction, and aminomethylation—into a single, uninterrupted sequence. This would minimize manual handling of hazardous intermediates and allow for precise control over reaction parameters like temperature, pressure, and residence time, ultimately leading to higher yields and purity.

Table 1: Comparison of Batch vs. Potential Flow Chemistry Processes for Aminophenol Synthesis

ParameterTraditional Batch ProcessingProjected Flow Chemistry Advantages
Reaction TimeHours to days acs.orgMinutes to hours acs.orgacs.org
SafetyHandling of unstable intermediates, potential for thermal runawaySmall reaction volumes, superior heat transfer, enhanced control acs.org
ScalabilityComplex, often requires re-optimizationScalable by extending operation time ("scaling out") acs.org
Process ControlLimited control over mixing and temperature gradientsPrecise control over stoichiometry, temperature, and pressure acs.org
Product PurityOften requires extensive purificationImproved selectivity and reduced byproducts researchgate.net

Exploration of Novel Bio-inspired Applications (non-clinical)

The functional groups of this compound make it an intriguing building block for novel, non-clinical bio-inspired materials. The field of biomimetic materials seeks to replicate the unique properties of biological systems, and aminophenol derivatives have shown promise in this area, particularly in the development of sensors and functional polymers.

One promising avenue is the use of this compound as a monomer for creating molecularly imprinted polymers (MIPs). MIPs are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. Research has shown that thin films of poly(o-aminophenol) can be electrosynthesized to create MIPs for the selective detection of neurotransmitters like dopamine. mdpi.com The specific structure of this compound could be leveraged to create highly selective recognition cavities for specific analytes, leading to advanced chemical sensors.

Furthermore, aminophenols can be polymerized to form conductive polymers with unique properties. mdpi.comresearchgate.net The resulting polyaminophenols can have ladder-like or open-chain structures, and their conductivity can be tailored. mdpi.comresearchgate.net By using this compound as a monomer, researchers could synthesize novel polymers where the methyl and aminomethyl groups influence solubility, processability, and electronic properties, opening doors for applications in organic electronics or as anti-static coatings.

Green Synthesis and Sustainable Chemistry Initiatives for this compound

Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. Applying green chemistry principles to the production of this compound is a critical area for future research.

Key areas of exploration include:

Biocatalysis : Enzymes offer a powerful tool for performing chemical transformations with high selectivity under mild conditions. Researchers have developed biocatalytic methods for the aromatization of cyclohexanones to produce substituted phenols, driven by molecular oxygen from the air. chemistryviews.org Another approach involves the use of microbial decarboxylases for the regioselective carboxylation of phenol derivatives, providing a green alternative to the energy-intensive Kolbe-Schmitt process. nih.govresearchgate.net Adapting such enzymatic systems could provide a sustainable route to key intermediates in the synthesis of this compound.

Renewable Feedstocks : The chemical industry is moving away from its reliance on fossil fuels. Research has demonstrated the synthesis of phenol derivatives from biobased furanic compounds, which can be derived from lignocellulosic biomass. nih.govrsc.org Investigating pathways to produce the substituted phenol core of this compound from such renewable starting materials would significantly improve its environmental footprint.

Greener Reaction Media : Traditional syntheses of aminophenols often rely on harsh mineral acids and volatile organic solvents. A greener route for producing p-aminophenol from nitrobenzene has been developed using a pressurized CO2/H2O system, which forms a self-neutralizing carbonic acid, eliminating mineral acid waste. acs.orgresearchgate.net Adopting similar supercritical fluid or aqueous-based systems could make the synthesis of this compound more environmentally benign.

Table 2: Sustainable Synthesis Strategies for Phenol Derivatives

StrategyTraditional MethodGreen AlternativePotential Benefit
CatalysisHarsh acid/metal catalystsBiocatalysis (e.g., ene-reductase, decarboxylase) chemistryviews.orgnih.govHigh selectivity, mild conditions, reduced waste
Starting MaterialsPetroleum-based (e.g., benzene) digitellinc.comBiobased (e.g., furanic derivatives from biomass) nih.govrsc.orgUse of renewable resources, reduced carbon footprint
Solvents/ReagentsMineral acids (e.g., H₂SO₄)Pressurized CO₂/H₂O systems acs.orgresearchgate.netElimination of persistent acid waste

Addressing Challenges in Large-Scale Synthesis and Process Optimization (academic focus)

While flow chemistry offers a path to scalability, the academic exploration of large-scale synthesis of this compound must address several fundamental challenges. The synthesis of aminophenols, particularly those with specific substitution patterns, often grapples with issues of regioselectivity, reaction kinetics, and product purification.

A primary challenge in analogous syntheses, such as the catalytic hydrogenation of nitrobenzene to p-aminophenol, is controlling the selectivity to prevent the formation of by-products like aniline. semanticscholar.orgarxiv.org The yield of the desired product is highly sensitive to process parameters, including temperature, pressure, acid concentration, and reaction time. semanticscholar.orgrasayanjournal.co.in For example, in one study, the optimal yield of p-aminophenol was achieved at a specific temperature of 70°C, with yields decreasing at both higher and lower temperatures. rasayanjournal.co.in

Academic research focused on this compound should therefore concentrate on:

Mechanistic Studies : A deep understanding of the reaction mechanisms, including the Bamberger rearrangement for aminophenol synthesis, is crucial for predicting and controlling outcomes.

Catalyst Development : Designing heterogeneous catalysts with high activity and selectivity is key. For substituted phenols, this involves creating catalysts that can direct the reaction pathway towards the desired isomer and can be easily recovered and recycled.

Kinetic Modeling : Developing kinetic models to describe the reaction rates and product distribution as a function of various parameters can guide process optimization and reactor design. nih.gov

Downstream Processing : Investigating efficient and sustainable methods for purification, such as crystallization and adsorption processes, is essential for obtaining a high-purity product. rasayanjournal.co.in

Untapped Potential in Interdisciplinary Research Fields

The unique combination of hydroxyl, aminomethyl, and methyl functional groups on a single aromatic ring makes this compound a versatile building block for interdisciplinary research, particularly in materials science and sensor technology.

Materials Science : The compound can serve as a functional monomer in the synthesis of advanced polymers. Its rigid phenolic core can impart thermal stability, while the amine and hydroxyl groups offer sites for cross-linking or further functionalization. This could lead to the development of specialty polymers, resins, or coatings with tailored properties such as improved adhesion, chemical resistance, or specific optical properties. The functionalization of natural phenols is a growing area of research for creating materials with enhanced properties. nih.gov

Sensor Technology : The phenolic hydroxyl group and the amino group are both electrochemically active and can interact with various analytes. This makes the compound a prime candidate for modifying electrode surfaces to create chemical sensors. phantomsfoundation.com For example, it could be used to functionalize graphene or carbon nanotubes, creating hybrid materials for the sensitive and selective detection of environmental pollutants or biological molecules. mdpi.com Research on plasmonic and fluorescent sensors often utilizes the specific binding properties of phenolic compounds. mdpi.com

Coordination Chemistry : The amine and hydroxyl groups can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs). The specific geometry and electronic properties of this compound could lead to the creation of novel porous materials with potential applications in gas storage, catalysis, or separation science.

Compound Index

Q & A

Q. What are the critical considerations for synthesizing 4-(aminomethyl)-3-methylphenol hydrochloride with high purity?

The synthesis typically involves the reaction of a benzyl chloride precursor with methylamine under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during amine addition to prevent side reactions .
  • pH control : Adjust to pH 8–9 using sodium bicarbonate to optimize amine reactivity .
  • Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride form improves:

  • Aqueous solubility : Critical for in vitro assays (e.g., enzyme inhibition studies) .
  • Stability : Reduces degradation under ambient conditions, validated by 6-month stability studies at 4°C .
  • Bioavailability : Facilitates cellular uptake in pharmacological models .

Q. What spectroscopic methods are recommended for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm the aminomethyl group (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.1 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+ expected at m/z 186.1) to verify molecular weight .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s dual role as an enzyme activator and inhibitor?

Contradictions may arise from assay conditions or enzyme isoforms. A systematic approach includes:

  • Kinetic studies : Measure Vₘₐₓ and Kₘ under varying pH (5.0–8.0) and temperature (25–37°C) .
  • Isoform-specific profiling : Use recombinant enzymes (e.g., CYP450 isoforms) to identify target selectivity .
  • Structural modeling : Perform docking simulations to assess binding modes with active/inactive conformations .

Q. What strategies optimize the compound’s selectivity in receptor-binding studies?

  • Derivatization : Introduce substituents (e.g., fluoro or methoxy groups) at the 3-methyl position to modulate steric/electronic effects .
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-GABA) to quantify displacement in neuronal membranes .
  • Cross-screening : Test against panels of 50+ receptors (e.g., GPCRs, ion channels) to identify off-target effects .

Q. How do structural modifications impact its pharmacokinetic profile?

Data from analogs suggest:

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -F) decreases logP, enhancing solubility but reducing BBB penetration .
  • Metabolic stability : Methyl substitution at the 3-position reduces CYP3A4-mediated oxidation by 40% compared to unsubstituted analogs .

Q. Table 1: Comparative Pharmacokinetic Parameters

ModificationlogPt₁/₂ (h)Plasma Protein Binding (%)
3-Methyl (Parent)1.22.578
3-Fluoro Analog0.91.885
3-Methoxy Analog0.73.272
Data derived from rat models .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (24 h, 37°C) and analyze degradation products via LC-MS .
  • Oxidative stress testing : Use 3% H₂O₂ to identify oxidation-prone sites (e.g., aminomethyl group) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C confirms thermal stability) .

Methodological Best Practices

  • Handling and safety : Use PPE (gloves, goggles) due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
  • Data reproducibility : Standardize reaction scales (1–10 mmol) and document pH/temperature fluctuations .
  • Ethical compliance : Adhere to institutional guidelines for biological testing; FDA approval is absent for therapeutic use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.